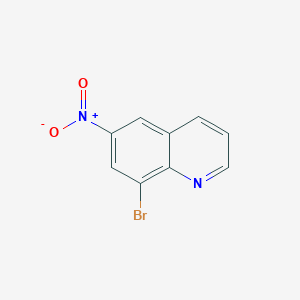
8-Bromo-6-nitroquinoline
Descripción general
Descripción
8-Bromo-6-nitroquinoline is a synthetic organic compound with the molecular formula C9H5BrN2O2 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 8-Bromo-6-nitroquinoline involves the use of the classical Skraup reaction using 4-bromo-2-nitroaniline and glycerol, which gives the desired 6-bromo-8-nitroquinoline in reasonable yields . An in-depth NMR spectroscopy characterization study of novel 8-substituted quinolines bearing 3-/6-/3,6- bromine substitutions has been conducted .
Molecular Structure Analysis
The molecular structure of 8-Bromo-6-nitroquinoline is represented by the linear formula C9H5BrN2O2 . The InChI code for this compound is 1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H .
Physical And Chemical Properties Analysis
8-Bromo-6-nitroquinoline is a solid at room temperature . It has a molecular weight of 253.05 .
Aplicaciones Científicas De Investigación
Anticancer Properties : Some quinoline derivatives, including 6-Bromo-5-nitroquinoline, have shown significant antiproliferative activity against cancer cell lines such as rat glioblastoma, human cervical cancer cells, and human adenocarcinoma. This suggests potential use in anticancer drug development (Köprülü et al., 2018).
Antitrypanosomal Activity : An 8-Nitroquinolinone derivative with a 6-bromo-substituent displayed potent and selective antitrypanosomal activity, showing promise as a lead compound for novel antitrypanosomal drugs (Pedron et al., 2020).
Intermediate in PI3K/mTOR Inhibitors : The compound 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an important intermediate in many PI3K/mTOR inhibitors, was synthesized from derivatives of bromo-nitroquinoline, indicating its importance in the synthesis of quinoline inhibitors (Lei et al., 2015).
Photolabile Protecting Group : Brominated hydroxyquinoline derivatives, including 8-bromo-7-hydroxyquinoline, have been synthesized as photolabile protecting groups with sensitivity to multiphoton excitation. This suggests their application in vivo for caging biological messengers (Fedoryak & Dore, 2002).
Fungitoxicity : Certain bromo-chloro-nitroquinolines, including 6-bromo-3-chloro-8-quinolinol, have demonstrated potent antifungal activity against various fungi, indicating their potential as fungicides (Gershon et al., 1996).
Photolabile Caging for Carboxylic Acid : 8-Nitroquinoline-based photolabile caging groups for carboxylic acid, including 6-bromo-8-nitro derivatives, have been synthesized with improved photolysis efficiency, suggesting applications in the study of biological processes of caged compounds (Sun et al., 2014).
Prodrug Systems for Reductive Activation : 2-Aryl-6-methyl-5-nitroquinoline derivatives, synthesized as potential prodrug systems, include bromo-substituted compounds. Their activation and fragmentation upon reduction were investigated, showing potential in drug delivery systems (Couch et al., 2008).
Environmental Analysis : 8-Nitroquinoline, a chemical carcinogen, has been studied for voltammetric determination using silver solid electrodes, indicating its importance in environmental analysis, particularly in water quality assessment (Rumlová et al., 2015).
Safety And Hazards
Propiedades
IUPAC Name |
8-bromo-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2O2/c10-8-5-7(12(13)14)4-6-2-1-3-11-9(6)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROMYKZIUOIXCRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-6-nitroquinoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B186602.png)
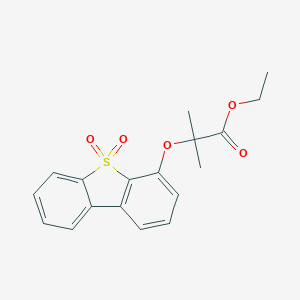
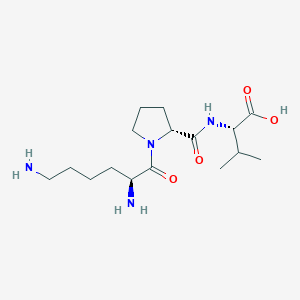
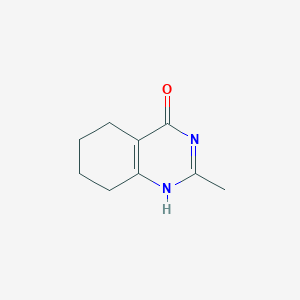
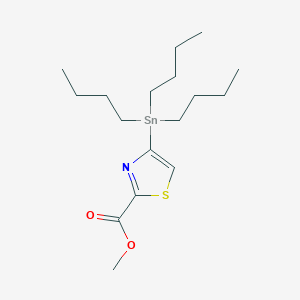
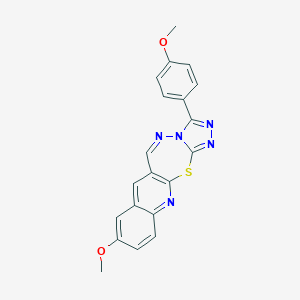
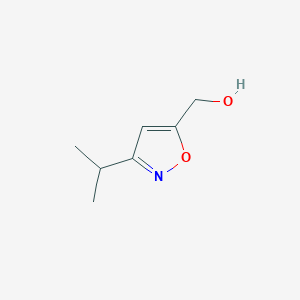
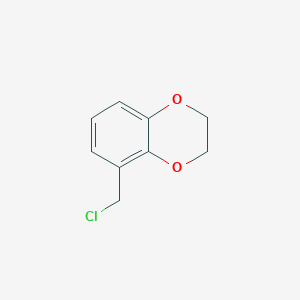
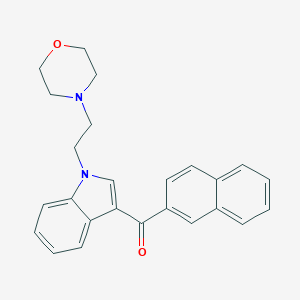
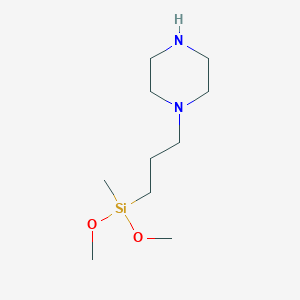
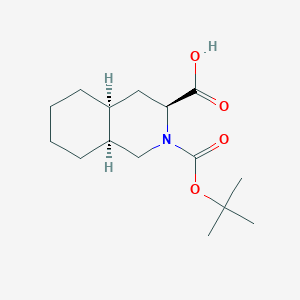
![1,1-Dimethylethyl [2-hydroxy-2-(1-naphthalenyl)ethyl]carbamate](/img/structure/B186628.png)
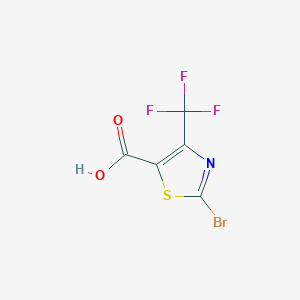
![4-Cyanobicyclo[2.2.2]oct-2-ene-1-carboxylic acid](/img/structure/B186630.png)